molecular formula C10H14ClN3O B12835617 2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide

2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide

Cat. No.: B12835617
M. Wt: 227.69 g/mol
InChI Key: AWRATXLUMIOEEM-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(1-cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide is a chemical compound with a complex structure that includes a chloro group, a cyclopropyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-(1-cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring with a cyclopropyl-containing reagent.

    Acetamide formation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyrazole ring.

    Reduction: Reduction reactions can target the chloro group or the carbonyl group in the acetamide moiety.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, ammonia, or thiourea.

Major Products

    Oxidation: Products may include hydroxylated derivatives or ketones.

    Reduction: Reduced products may include amines or alcohols.

    Substitution: Substituted products will depend on the nucleophile used, resulting in various derivatives.

Scientific Research Applications

2-Chloro-N-(2-(1-cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-(1-cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1-cyclopropylethyl)-N-p-tolylacetamide
  • 2-Chloro-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)-ethyl)-acetamide
  • 2-Chloro-N-o-tolylacetamide

Uniqueness

2-Chloro-N-(2-(1-cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group and the pyrazole ring distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloro-N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C10H14ClN3O/c1-7(8-2-3-8)14-9(4-5-12-14)13-10(15)6-11/h4-5,7-8H,2-3,6H2,1H3,(H,13,15)

InChI Key

AWRATXLUMIOEEM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N2C(=CC=N2)NC(=O)CCl

Origin of Product

United States

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